molecular formula C11H15NO4 B11720672 3,5-Dimethoxy-L-phenylalanine

3,5-Dimethoxy-L-phenylalanine

Cat. No.: B11720672
M. Wt: 225.24 g/mol
InChI Key: RGJFWLUOTAIYGQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-L-phenylalanine: is a derivative of the amino acid phenylalanine, characterized by the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. Its molecular formula is C11H15NO4 and it has a molecular weight of 225.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of methanol and a suitable catalyst under controlled conditions to achieve the methoxylation .

Industrial Production Methods: Industrial production of 3,5-Dimethoxy-L-phenylalanine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxy-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-L-phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then interact with molecular targets and pathways, influencing biological processes .

Comparison with Similar Compounds

Comparison: this compound is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to 3,4-Dimethoxy-L-phenylalanine, the 3,5-dimethoxy derivative may exhibit different metabolic pathways and interactions with enzymes .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

RGJFWLUOTAIYGQ-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.